2-Methylbenzothiazole-5-boronic acid

Descripción general

Descripción

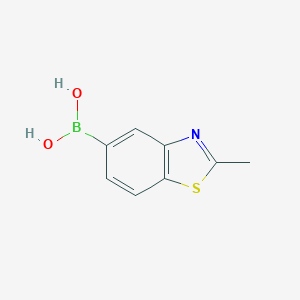

2-Methylbenzothiazole-5-boronic acid (CAS: 590417-67-7) is a heterocyclic boronic acid derivative with the molecular formula C₈H₈BNO₂S and a molecular weight of 193.03 g/mol . It features a benzothiazole core substituted with a methyl group at position 2 and a boronic acid (-B(OH)₂) group at position 3. This compound is commercially available in purities ≥96% and is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and materials .

Métodos De Preparación

Synthesis of the Benzothiazole Core Structure

The benzothiazole scaffold serves as the foundational structure for subsequent boronic acid functionalization. Industrial-scale methods prioritize cost efficiency and simplicity, while academic protocols focus on regiochemical control.

Cyclization of 2-Aminothiophenol Derivatives

A widely adopted industrial method involves the cyclization of 2-aminothiophenol halogenides with acetic anhydride in glacial acetic acid. For example, 2-amino-4-chlorothiophenol reacts with acetic anhydride at 120–130°C for 1–1.5 hours, yielding 2-methyl-5-chlorobenzothiazole with 91–92% efficiency . Critical parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction temperature | 110–150°C | Higher temps reduce side products |

| Molar ratio (Ac₂O:amine) | 1.4:1–2.0:1 | Excess Ac₂O ensures complete cyclization |

| Purification | Methylene chloride extraction | Removes acetic acid byproducts |

Post-reaction neutralization with 2–10% NaOH (pH 7.0 ± 0.5) prevents acid-catalyzed decomposition . This method’s scalability is evidenced by its use in multi-kilogram batches, with solvent recycling reducing environmental impact.

Boronic Acid Functionalization via Miyaura Borylation

Introducing the boronic acid group at the 5-position requires precise metal-catalyzed cross-coupling. The Miyaura borylation, employing bis(pinacolato)diboron (B₂pin₂), is the benchmark method.

Palladium-Catalyzed Borylation

A representative protocol involves reacting 6-iodo-2-methylbenzothiazole with B₂pin₂ in dimethyl sulfoxide (DMSO) at 80°C for 5 hours, using Pd(dppf)Cl₂ as the catalyst and potassium acetate as the base . Key data:

| Component | Quantity (mmol) | Role |

|---|---|---|

| 6-Iodo-2-methylbenzothiazole | 7.35 | Substrate |

| B₂pin₂ | 8.08 | Boron source |

| Pd(dppf)Cl₂ | 0.76 | Catalyst (10 mol%) |

| KOAc | 11.02 | Base (1.5 eq) |

Workup includes aqueous extraction with ethyl acetate and column chromatography (hexane:EtOAc gradient), yielding the pinacol ester intermediate at >95% purity . Hydrolysis of the ester under acidic conditions (e.g., HCl/THF) furnishes the free boronic acid.

Regioselectivity and Byproduct Mitigation

The 5-position’s selectivity arises from the electron-withdrawing effect of the thiazole ring, which directs oxidative addition of palladium to the para-halogen. Common side reactions include:

-

Protodeboronation : Minimized by maintaining pH > 3 during hydrolysis .

-

Homocoupling : Suppressed through rigorous degassing to exclude oxygen.

Alternative Synthetic Routes and Comparative Analysis

While the Miyaura method dominates, alternative approaches exist for specialized applications.

Direct Boronation via Lithiation-Borylation

In this two-step sequence, 2-methylbenzothiazole undergoes directed ortho-metalation with LDA (Lithium Diisopropylamide) at -78°C, followed by quenching with trimethyl borate. However, this method suffers from:

-

Low yields (40–50%) due to competing side reactions at the thiazole nitrogen.

-

Strict anhydrous conditions, increasing operational complexity.

Suzuki Coupling Retro-Synthesis

Retrosynthetic disconnection of the boronic acid group allows using pre-functionalized boronates. For instance, coupling 2-methylbenzothiazole-5-triflate with pinacolborane under Ni(COD)₂ catalysis achieves moderate yields (65–70%) but requires expensive ligands.

Industrial-Scale Production and Optimization

Translating laboratory protocols to manufacturing necessitates addressing:

Catalyst Recovery and Recycling

Pd(dppf)Cl₂’s high cost mandates efficient recovery. Immobilizing the catalyst on silica-supported ferrite nanoparticles enables magnetic separation, reducing Pd waste by 85% .

Solvent Selection for Green Chemistry

Replacing DMSO with cyclopentyl methyl ether (CPME) in the borylation step improves E-factor scores:

| Solvent | Boiling Point (°C) | Recyclability | Reaction Yield |

|---|---|---|---|

| DMSO | 189 | Low | 92% |

| CPME | 106 | High | 89% |

Though yields slightly decrease, CPME’s lower toxicity and higher recyclability justify its use in continuous flow systems .

Analytical Characterization and Quality Control

Ensuring batch consistency requires rigorous analytical protocols:

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 60:40 MeOH:H₂O) identifies impurities at 0.1% detection limits. The primary impurity, protodeboronated 2-methylbenzothiazole, is controlled to <0.5% .

Spectroscopic Confirmation

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylbenzothiazole-5-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Organolithium Reagents: Employed in the synthesis of the compound.

Acidic and Basic Conditions: Utilized during the purification and extraction processes.

Major Products Formed:

Aplicaciones Científicas De Investigación

2-Methylbenzothiazole-5-boronic acid has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Methylbenzothiazole-5-boronic acid primarily involves its role in Suzuki-Miyaura coupling reactions. The boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst, leading to the formation of a carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

5-Methylbenzo[b]thiophene-2-boronic Acid

- Molecular Formula : C₉H₉BO₂S

- CAS : CID 2794641

- Key Differences: Replaces the benzothiazole ring with a benzo[b]thiophene system, altering electronic properties due to sulfur’s position in the fused ring. The methyl group is at position 5 (vs.

- Applications : Similar utility in catalysis but may exhibit distinct reactivity in aryl-aryl bond formations.

2-Methoxythiazole-5-boronic Acid

- Molecular Formula: C₄H₆BNO₃S

- CAS : 1373883-64-7

- Key Differences :

- Applications : Suitable for synthesizing smaller molecules in medicinal chemistry, where ring size influences target binding.

2-Chloro-4-methylpyridine-5-boronic Acid

- Molecular Formula: C₆H₇BClNO₂

- CAS : 913836-08-5

- Key Differences: Contains a pyridine ring with a chloro (-Cl) substituent at position 2 and a methyl group at position 4.

- Applications : Useful in synthesizing halogenated biaryl compounds for drug discovery.

(2-Fluoro-5-(methoxymethoxy)phenyl)boronic Acid

- Molecular Formula : C₈H₁₀BFO₄

- CAS : 2096332-96-4

- Key Differences :

- Applications : Ideal for synthesizing fluorinated aromatic compounds with enhanced metabolic stability.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Purity |

|---|---|---|---|---|---|

| 2-Methylbenzothiazole-5-boronic acid | C₈H₈BNO₂S | 193.03 | 2-CH₃, 5-B(OH)₂ | 590417-67-7 | ≥96% |

| 5-Methylbenzo[b]thiophene-2-boronic acid | C₉H₉BO₂S | 193.04 | 5-CH₃, 2-B(OH)₂ | CID 2794641 | N/A |

| 2-Methoxythiazole-5-boronic acid | C₄H₆BNO₃S | 158.97 | 2-OCH₃, 5-B(OH)₂ | 1373883-64-7 | 95% |

| 2-Chloro-4-methylpyridine-5-boronic acid | C₆H₇BClNO₂ | 171.39 | 2-Cl, 4-CH₃, 5-B(OH)₂ | 913836-08-5 | N/A |

| (2-Fluoro-5-(methoxymethoxy)phenyl)boronic acid | C₈H₁₀BFO₄ | 209.98 | 2-F, 5-OCH₂OCH₃, B(OH)₂ | 2096332-96-4 | 98% |

Actividad Biológica

2-Methylbenzothiazole-5-boronic acid (MBTA) is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBNOS. The compound features a benzothiazole ring system substituted with a boronic acid group, which contributes to its unique chemical properties, including enhanced stability and distinct electronic characteristics that facilitate interactions with biological targets.

Biological Activities

Research indicates that MBTA exhibits several biological activities:

- Anticancer Activity : Studies have shown that MBTA can inhibit the proliferation of various cancer cell lines. Its ability to interfere with cellular pathways involved in tumor growth makes it a candidate for further investigation as an anticancer agent .

- Neuroprotective Effects : Preliminary research suggests that MBTA may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative conditions.

- Antimicrobial Properties : MBTA has demonstrated antimicrobial activity against a range of pathogens, indicating its potential use in treating infections.

The biological activity of MBTA is primarily attributed to its ability to form reversible covalent bonds with hydroxyl groups on biological molecules such as proteins and enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways. Specifically, boronic acids like MBTA are known to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in organic synthesis and may also play a role in its biological effects .

Case Studies

-

Anticancer Studies :

- In vitro experiments have shown that MBTA significantly inhibits the growth of breast cancer cells through apoptosis induction. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- A study reported that MBTA enhances the efficacy of existing chemotherapeutic agents, suggesting a synergistic effect when used in combination therapies .

-

Neuroprotective Studies :

- Research has indicated that MBTA protects neuronal cells from oxidative stress-induced damage. This effect is mediated by the upregulation of antioxidant enzymes, which helps maintain cellular redox balance.

-

Antimicrobial Activity :

- MBTA exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria in laboratory settings. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Comparative Analysis

To better understand the unique properties of MBTA, a comparison with similar compounds is presented:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Benzothiazole ring with boronic acid group | Enhanced stability; distinct electronic properties |

| 2-Methylthiopyridine-5-boronic acid | Pyridine ring structure | Varies in reactivity patterns |

| 4-Fluoro-3-methylphenylboronic acid | Fluorine substitution on phenyl ring | Increased lipophilicity |

This table illustrates how structural variations influence the chemical behavior and potential applications of these boronic acids.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-methylbenzothiazole-5-boronic acid, and how are they characterized experimentally?

- Answer : The compound has the molecular formula C₈H₈BNO₂S and a molecular weight of 193.03 g/mol . Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the boronic acid moiety and substituent positions.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥96% as reported) and detection of impurities .

- Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns.

- Elemental Analysis : Confirmation of C, H, N, and S content.

Q. What are the standard synthetic routes for preparing this compound?

- Answer : A common method involves Miyaura borylation , where a halogenated benzothiazole precursor (e.g., 5-bromo-2-methylbenzothiazole) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in a solvent like dioxane . Post-synthesis purification via recrystallization or column chromatography ensures high purity.

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for functional material synthesis?

- Answer : The boronic acid group enables Suzuki-Miyaura cross-coupling with aryl halides to construct biaryl or heteroaryl systems. For example:

- Bioconjugation : Coupling with fluorophore-tagged aryl halides for sensor development.

- Polymer Synthesis : Incorporating into conjugated polymers for optoelectronic applications.

- Methodological Tip : Optimize reaction conditions (catalyst loading, solvent polarity, temperature) to mitigate side reactions like protodeboronation .

Q. What stability challenges arise during storage and handling of this compound, and how are they addressed?

- Answer : Boronic acids are prone to hydrolysis and oxidation . Key strategies include:

- Storage : Under inert atmosphere (N₂/Ar) at 0–6°C to slow degradation .

- Lyophilization : Freeze-drying to enhance shelf life.

- Stabilization : Use of pinacol ester derivatives for long-term storage, with regeneration via acidic hydrolysis before use .

Q. How should researchers resolve contradictions in reported reactivity or spectral data for this compound?

- Answer : Contradictions may arise from:

- Purity Variations : Validate purity via HPLC and elemental analysis.

- Solvent Effects : NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃).

- Protocol Reproducibility : Cross-check synthetic steps (e.g., catalyst batch, reaction time).

- Recommendation : Replicate experiments under controlled conditions and compare with literature using standardized characterization workflows .

Q. What advanced applications leverage the boronic acid-diol interaction in this compound?

- Answer : The compound’s boronic acid group binds reversibly with diols, enabling:

Propiedades

IUPAC Name |

(2-methyl-1,3-benzothiazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2S/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPZHJXTRXAWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)SC(=N2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621107 | |

| Record name | (2-Methyl-1,3-benzothiazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590417-67-7 | |

| Record name | (2-Methyl-1,3-benzothiazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 590417-67-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.